molecular formula C10H11IZn B14876333 3-(4-Methylphenyl)-2-propenylzinc iodide

3-(4-Methylphenyl)-2-propenylzinc iodide

Cat. No.: B14876333
M. Wt: 323.5 g/mol
InChI Key: MWLXAMLTACZQJI-UHFFFAOYSA-M
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Description

3-(4-Methylphenyl)-2-propenylzinc iodide is an organozinc reagent characterized by a propenyl (allyl) group substituted with a 4-methylphenyl moiety and coordinated to a zinc iodide center. Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) and conjugate additions due to their moderate reactivity and selectivity . While specific data on this compound are sparse in the provided evidence, its structural features suggest utility in constructing complex aromatic systems or functionalized alkenes.

Properties

Molecular Formula

C10H11IZn

Molecular Weight

323.5 g/mol

IUPAC Name

iodozinc(1+);1-methyl-4-prop-2-enylbenzene

InChI

InChI=1S/C10H11.HI.Zn/c1-3-4-10-7-5-9(2)6-8-10;;/h5-8H,1,4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

MWLXAMLTACZQJI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C[C-]=C.[Zn+]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-Methylphenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-Methylphenyl)-2-propenyl bromide with zinc in the presence of iodine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

3-(4-Methylphenyl)-2-propenyl bromide+Zn+I23-(4-Methylphenyl)-2-propenylzinc iodide\text{3-(4-Methylphenyl)-2-propenyl bromide} + \text{Zn} + \text{I}_2 \rightarrow \text{3-(4-Methylphenyl)-2-propenylzinc iodide} 3-(4-Methylphenyl)-2-propenyl bromide+Zn+I2​→3-(4-Methylphenyl)-2-propenylzinc iodide

Industrial Production Methods

On an industrial scale, the production of 3-(4-Methylphenyl)-2-propenylzinc iodide can be optimized by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-propenylzinc iodide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with electrophiles such as carbonyl compounds.

    Transmetalation: It can participate in transmetalation reactions with other metal halides, such as palladium or nickel complexes, which are commonly used in cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones, and the reactions are typically carried out in anhydrous solvents like THF or diethyl ether.

    Transmetalation: Reagents such as palladium(II) chloride or nickel(II) bromide are used, and the reactions are often performed under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the nature of the carbonyl compound used.

    Transmetalation: The major products are typically biaryl compounds or other cross-coupled products.

Scientific Research Applications

3-(4-Methylphenyl)-2-propenylzinc iodide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: This compound is used in the preparation of advanced materials, such as polymers and nanomaterials.

    Catalysis: It serves as a precursor in the preparation of catalysts for various organic transformations.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-propenylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the carbon atoms, enhancing the nucleophilicity of the carbon-carbon double bond. This allows the compound to effectively participate in addition and transmetalation reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Trans-2-(4-Methylphenyl)vinylboronic Acid

Key Differences :

  • Reactivity: Unlike organozinc reagents, boronic acids (e.g., trans-2-(4-methylphenyl)vinylboronic acid, listed in ) are primarily used in Suzuki-Miyaura couplings. These reactions require palladium catalysts and tolerate a wider range of functional groups .
  • Stability: Boronic acids are generally air-stable, whereas organozinc reagents like 3-(4-Methylphenyl)-2-propenylzinc iodide are moisture- and oxygen-sensitive, necessitating inert handling conditions.
  • Applications: Boronic acids excel in forming C–C bonds in aqueous media, while organozinc reagents are preferred for stereoselective allylations or reactions requiring milder bases.

3-Chloro-N-phenyl-phthalimide ()

Structural Contrast :

  • While 3-chloro-N-phenyl-phthalimide is a halogenated aromatic compound used in polymer synthesis, 3-(4-Methylphenyl)-2-propenylzinc iodide is an organometallic reagent. The former’s reactivity centers on electrophilic substitution (e.g., forming polyimides), whereas the latter participates in nucleophilic or radical pathways .

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473, )

Functional Group Comparison :

  • I-6473 contains an ester and isoxazole ring, enabling hydrogen bonding and π-stacking interactions. In contrast, the organozinc compound’s reactivity arises from its zinc-carbon bond, facilitating transmetalation steps in catalysis.

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